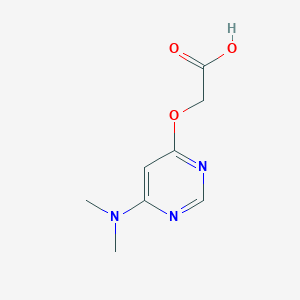
2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid
説明
2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid (DMPAA) is an organic compound with a variety of applications in the scientific research field. It is a derivative of acetic acid, containing a dimethylamino group on the pyrimidine ring. DMPAA has been used in a variety of research applications, including synthesis, biochemistry, and physiology. In
科学的研究の応用
Antimicrobial and Antifungal Applications
Pyrimidine derivatives are known for their antimicrobial properties. They can be synthesized to target a variety of microbial and fungal pathogens. The structural flexibility of pyrimidine allows for the creation of compounds that can interfere with the DNA synthesis of microbes, making it a valuable scaffold for developing new antimicrobial agents .
Anticancer Therapeutics
The pyrimidine core is central to many anticancer drugs. It can be modified to interact with various cellular targets, such as tyrosine kinases, which are often implicated in cancer cell proliferation. By inhibiting these enzymes, pyrimidine derivatives can effectively slow down or stop the growth of cancer cells .
Cardiovascular Research
In cardiovascular research, pyrimidine derivatives have been utilized as calcium channel antagonists and antihypertensive agents. They can modulate blood pressure and cardiac rhythm by affecting the flow of calcium ions within the heart and blood vessels, providing a pathway for developing new treatments for hypertension and other cardiovascular diseases .
Neurological Disorder Treatments
Pyrimidine derivatives have shown potential in treating neurological disorders. They can act as modulators of neurotransmitter receptors or enzymes involved in neurotransmission, offering therapeutic options for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Agricultural Chemicals
The structural analogs of pyrimidine have been used in the synthesis of insecticides, such as Pirimicarb, which controls aphids on crops by inhibiting acetylcholinesterase activity. This application demonstrates the versatility of pyrimidine derivatives in creating environmentally safe and effective pest control solutions .
HIV Research
Pyrimidine derivatives have been explored for their potential in HIV treatment. They can be designed to inhibit reverse transcriptase enzymes, which are crucial for the replication of the HIV virus. This makes them a key focus in the search for new antiretroviral drugs.
Material Science
In material science, pyrimidine derivatives can be used to synthesize coordination compounds with metals, such as palladium. These complexes have potential applications in catalysis and the development of new materials with unique electronic and optical properties .
Metabolic Disease Management
Pyrimidine derivatives are also significant in managing metabolic diseases. They can function as inhibitors of enzymes like dihydrofolate reductase, which is involved in the synthesis of nucleotides. This property is useful in the treatment of diseases like diabetes and hypercholesterolemia .
作用機序
Target of Action
It is known that pyrimidine derivatives have a broad range of therapeutic applications due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia and exhibit antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some pyrimidine-based drugs are well-established treatments for leukemia .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in cancer, microbial infections, inflammation, and pain .
Pharmacokinetics
It is known that the pharmacokinetic properties of pyrimidine derivatives can be tailored through synthetic methodologies to improve druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives have been reported to have a wide range of effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities .
Action Environment
It is known that the efficacy of pyrimidine derivatives can be influenced by a variety of factors, including the specific derivative, target, and biological context .
特性
IUPAC Name |
2-[6-(dimethylamino)pyrimidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-5-9-6)14-4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZYBJOIRKIWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)
![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480859.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)
![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1480866.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)
![(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480872.png)
![1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480876.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480877.png)
![6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480878.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)